3-Formylphenyl benzenesulfonate
Overview
Description
3-Formylphenyl benzenesulfonate is an organic compound with the molecular formula C13H10O4S . It is used for research purposes.
Synthesis Analysis
The synthesis of sulfonate esters from phenols, which could include this compound, has been demonstrated using N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride . The reaction conditions are mild, and the methodology yields excellent results . Another study discusses the synthesis of benzenesulfonic acid derivatives, which could potentially include this compound .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The conversion of phenols to their benzene sulfonate esters, such as this compound, is governed by benzenesulfonyl fluoride, which is generated in situ after the addition of potassium fluoride to NFSI .Scientific Research Applications
Nonlinear Optical Properties
3-Formylphenyl benzenesulfonate and its derivatives exhibit significant nonlinear optical properties, making them potential candidates for optical limiting applications. These properties were explored through the synthesis and characterization of various substituted benzenesulfonate compounds (Ruanwas et al., 2010).
Supramolecular Assembly and Interactions
The compound plays a role in supramolecular architectures, where noncovalent interactions such as hydrogen-bonding, halogen-bonding, and π-π interactions are crucial. These interactions have been extensively studied in 2- and 4-formylphenyl arylsulfonates (Andleeb et al., 2018).
Structural and Vibrational Analysis
A detailed study of the benzenesulfonate anion's structure, vibrational frequencies, and internal torsional motion offers insights into its molecular behavior. This study combined quantum chemical and experimental approaches for comprehensive analysis (Pejov et al., 2000).
Interfacial Properties in Surfactants
Hydroxy-substituted alkyl benzenesulfonates demonstrate intriguing dynamic interfacial properties, useful in understanding the structure of surfactant adsorption films. These properties are essential in the study of surfactants and their applications (Huang et al., 2007).
Inorganic-Organic Hybrid Materials
Silver benzenesulfonate showcases a unique example of inorgano-organic solids, featuring a layered structure where sulfonate-bridged silver(I) centers are connected to organic phenyl groups. This results in a hexagonal array, providing insights into metal-organic framework structures (Shimizu et al., 1999).
Charge Distribution in Molecular Structures
Studies have been conducted on the benzenesulfonate anion's structure, harmonic vibrational force field, and charge distribution, offering valuable information on its electronic characteristics (Pejov et al., 2000).
Catalysis and Chemical Synthesis
Various compounds like tetraphenylbismuth benzenesulfonate have been synthesized and analyzed, demonstrating the potential of benzenesulfonates in catalysis and chemical synthesis (Sharutin et al., 2003).
Mechanism of Action
Target of Action
Similar compounds with a benzenesulfonate scaffold have been studied as noncovalent inhibitors of dpre1, a key enzyme involved in the cell wall biosynthesis of mycobacterium tuberculosis .
Mode of Action
In the case of similar benzenesulfonate derivatives, they exert their inhibitory effects on their target enzyme through the formation of hydrogen bonds with the pivotal active site residues .
Biochemical Pathways
Related benzenesulfonate derivatives have been shown to interfere with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme .
Pharmacokinetics
For related compounds, in silico analysis encompassing ADME considerations has been undertaken to deepen the understanding of these compounds .
Result of Action
56 µg/mL against the M. tuberculosis H37Rv strain .
Action Environment
It’s worth noting that the antitubercular activity of related compounds was observed with stronger electron-withdrawing substituents, following the order: cf3 > br > cl > f > och3 > ch3 > h .
properties
IUPAC Name |
(3-formylphenyl) benzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-10-11-5-4-6-12(9-11)17-18(15,16)13-7-2-1-3-8-13/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACJAMSPPRWASP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294843 | |
Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13493-49-7 | |
Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13493-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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